1-N-Boc-2-Isopropylpiperidin-4-one

説明

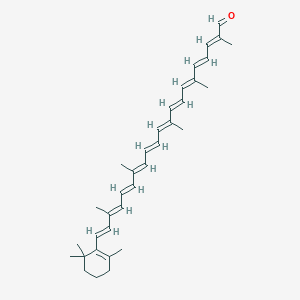

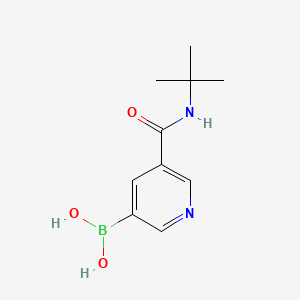

1-N-Boc-2-Isopropylpiperidin-4-one is a chemical compound with the CAS Number 313950-41-3 and a linear formula of C13H23NO3 .

Synthesis Analysis

The synthesis of 1-N-Boc-2-Isopropylpiperidin-4-one involves complex chemical reactions. The compound is often used in laboratory settings and for the manufacture of other chemical compounds .Chemical Reactions Analysis

The chemical reactions involving 1-N-Boc-2-Isopropylpiperidin-4-one are complex and can vary depending on the conditions and reactants used . Detailed reaction mechanisms and pathways would require specific experimental data or theoretical calculations.Physical And Chemical Properties Analysis

1-N-Boc-2-Isopropylpiperidin-4-one has a molecular weight of 241.327 and a density of 1.0±0.1 g/cm3 . Its boiling point is 325.7±35.0 C at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .科学的研究の応用

Application in Medicinal Chemistry

- Summary of the Application : “1-N-Boc-2-Isopropylpiperidin-4-one” is used in the synthesis of piperidine-based 3D fragment building blocks. These building blocks are used in fragment-based drug discovery (FBDD), a widely adopted approach for lead generation in the pharmaceutical industry .

- Methods of Application or Experimental Procedures : The synthesis of these piperidine-based 3D fragment building blocks involves simple and general synthetic methods. The cis-Piperidines, accessed through a pyridine hydrogenation, were transformed into their trans-diastereoisomers using conformational control and unified reaction conditions. Additionally, diastereoselective lithiation/trapping was utilized to access trans-piperidines .

- Results or Outcomes : The analysis of a virtual library of fragments derived from the 20 cis- and trans-disubstituted piperidines showed that it consisted of 3D molecules with suitable molecular properties to be used in fragment-based drug discovery programs .

Application in Amidation Reactions

- Summary of the Application : “1-N-Boc-2-Isopropylpiperidin-4-one” can be used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Amides are important structures found in many natural products, biologically active compounds, and numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

- Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Application in Synthesis of N-Substituted Amidoximes

- Summary of the Application : “1-N-Boc-2-Isopropylpiperidin-4-one” can be used in the synthesis of N-substituted amidoximes from secondary amides or the intermediate amides . N-substituted amidoximes are privileged structures that have been used extensively as versatile building blocks in the synthesis of various heterocycles .

- Methods of Application or Experimental Procedures : The synthesis involves a Ph3P–I2-mediated dehydrative condensation, which allows a variety of N-aryl and N-alkyl amidoximes to be readily afforded under mild conditions and short reaction times .

- Results or Outcomes : The protocol represents a fast, efficient, and economic alternative to the earlier reported multistep methods .

Application in Synthesis of 2-(Cyclobut-1-en-1-yl)-1H-indoles

- Summary of the Application : “1-N-Boc-2-Isopropylpiperidin-4-one” can be used in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles . Indole is a privileged structural motif found in a wide range of natural products, active pharmaceutical agents, agrochemical products, and even functional materials .

- Methods of Application or Experimental Procedures : The synthesis involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles . Preliminary experimental and density functional theory calculations suggest that a Boc-group transfer is involved in the underlying mechanism .

- Results or Outcomes : A series of substituted 2-(cyclobut-1-en-1-yl)-1H-indoles are accessed by this one-pot cyclobutenylation/deprotection cascade .

Application in Antibacterial and Antibiofilm Agents

- Summary of the Application : “1-N-Boc-2-Isopropylpiperidin-4-one” can be used in the development of polymers as advanced antibacterial and antibiofilm agents . These polymers are thought to be the last frontier in antibacterial development .

- Methods of Application or Experimental Procedures : The development involves the use of cationic polymers, which target bacterial membranes . These polymers possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

- Results or Outcomes : The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRUAIXGSWYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657404 | |

| Record name | tert-Butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-2-Isopropylpiperidin-4-one | |

CAS RN |

313950-41-3 | |

| Record name | tert-Butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)